molecular formula C10H7BrN2 B13938331 6'-Bromo-2,3'-bipyridine CAS No. 342618-54-6

6'-Bromo-2,3'-bipyridine

Katalognummer: B13938331
CAS-Nummer: 342618-54-6
Molekulargewicht: 235.08 g/mol
InChI-Schlüssel: MYKJUTJKRCFNNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 6’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield 6’-phenyl-2,3’-bipyridine .

Wirkmechanismus

The mechanism of action of 6’-Bromo-2,3’-bipyridine in coordination chemistry involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The specific pathways and molecular targets depend on the metal and the overall structure of the complex formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in certain catalytic applications and materials science .

Eigenschaften

CAS-Nummer

342618-54-6

Molekularformel

C10H7BrN2

Molekulargewicht

235.08 g/mol

IUPAC-Name

2-bromo-5-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H

InChI-Schlüssel

MYKJUTJKRCFNNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.